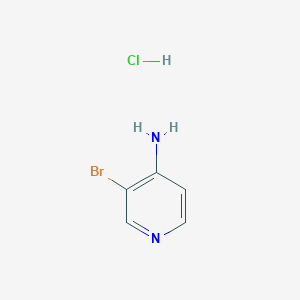

3-Bromo-pyridin-4-ylamine hcl

Description

Significance and Role as a Key Synthetic Intermediate in Modern Organic Chemistry

3-Bromo-pyridin-4-ylamine hydrochloride serves as a crucial precursor in the synthesis of a wide array of functionalized pyridine-containing molecules. The presence of two distinct reactive sites—the bromine atom and the amino group—allows for selective and sequential chemical transformations, providing a pathway to diverse molecular scaffolds.

The bromine atom at the 3-position is susceptible to a variety of cross-coupling reactions, a cornerstone of modern organic synthesis. For instance, it can participate in Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, enabling the introduction of aryl, vinyl, and amino moieties, respectively. wikipedia.orgnih.govopenmedicinalchemistryjournal.com These reactions are instrumental in constructing complex molecules with potential applications in medicinal chemistry and materials science. Research has demonstrated the successful use of related aminobromopyridines in palladium-catalyzed cascade C−N cross-coupling/Heck reactions to synthesize azaindoles, which are important bioisosteres of indoles. unl.pt

The amino group at the 4-position offers another handle for chemical modification. It can be acylated, alkylated, or used as a directing group in electrophilic aromatic substitution reactions. Furthermore, the amino group can be converted into other functional groups, such as a diazonium salt, which can then be displaced by a variety of nucleophiles. google.com The strategic protection of the amino group, often with a tert-butyloxycarbonyl (Boc) group, allows for selective reactions at the bromine-substituted position. nih.govambeed.com

The utility of 3-bromo-pyridin-4-ylamine and its derivatives is highlighted in the synthesis of substituted pyridines. For example, in the synthesis of 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines, which have shown potential as anticancer agents, a related compound, 3-bromopyridine (B30812), is first converted to 3-bromo-4-iodopyridine. This intermediate then undergoes a Suzuki coupling with 3,4,5-trimethoxyphenylboronic acid. nih.gov This multi-step synthesis underscores the value of halogenated pyridines as versatile intermediates.

Strategic Importance in Pyridine (B92270) Chemistry Research and Development

The pyridine nucleus is a ubiquitous structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials. Consequently, the development of efficient and versatile methods for the synthesis and functionalization of pyridines is a major focus of chemical research. 3-Bromo-pyridin-4-ylamine hydrochloride plays a pivotal role in this endeavor by providing access to a diverse range of substituted pyridine derivatives that would be challenging to synthesize through other routes.

Its strategic importance lies in its ability to serve as a platform for the introduction of molecular diversity. By leveraging the differential reactivity of the bromine and amino groups, chemists can systematically modify the pyridine core to explore structure-activity relationships in drug discovery programs or to fine-tune the properties of functional materials.

For instance, the synthesis of N-substituted-3-amino-4-halopyridines is crucial for accessing N-substituted imidazo[4,5-c]pyridines, a class of compounds with significant biological activity. nih.gov The development of methods for the reductive amination of 4-halo-3-aminopyridines demonstrates the ongoing efforts to expand the synthetic utility of these building blocks. nih.gov

Furthermore, the study of reactions involving 3-bromo-pyridin-4-ylamine and its analogues contributes to a deeper understanding of the fundamental principles of pyridine chemistry. Research into the regioselectivity of nucleophilic aromatic substitution and cross-coupling reactions on the pyridine ring provides valuable insights that can guide the design of new synthetic strategies. nih.govrsc.orgresearchgate.net The challenges associated with the nucleophilic fluorination of pyridines, particularly at the meta position, have led to innovative approaches, such as the use of pyridine N-oxides, to achieve these transformations. nih.govrsc.orgresearchgate.net

Below is a table summarizing some key reactions involving derivatives of 3-bromo-pyridin-4-ylamine, illustrating its versatility as a synthetic intermediate.

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4-amino-3-bromopyridine (B79700) | (Boc)2O, DIPEA, THF, rt, 48h | tert-Butyl (3-bromopyridin-4-yl)carbamate | 70% | ambeed.com |

| 4-amino-3-bromopyridine | 2,3-dichlorophenylboronic acid, Pd2(dba)3, t-BuONa, THF, 110°C | 3-(2,3-dichlorophenyl)pyridin-4-amine | 59% | ambeed.com |

| 3-bromo-4-nitropyridine (B1272033) N-oxide | TBAF, DMSO, 25°C, 5 min | 3-fluoro-4-nitropyridine N-oxide | 37% | nih.gov |

| 3-fluoro-4-nitropyridine N-oxide | 10% Pd/C, H2 (1 atm), MeOH, 25°C, 10 min | 3-fluoro-4-aminopyridine | Quantitative | nih.gov |

| N-Boc-3-aminopyridine | 1,2-dibromoethane, metalation | N-Boc-3-amino-4-bromopyridine | 53% | nih.gov |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1196154-01-4 |

|---|---|

Molecular Formula |

C5H6BrClN2 |

Molecular Weight |

209.47 g/mol |

IUPAC Name |

3-bromopyridin-4-amine;hydrochloride |

InChI |

InChI=1S/C5H5BrN2.ClH/c6-4-3-8-2-1-5(4)7;/h1-3H,(H2,7,8);1H |

InChI Key |

VHCPAVSPBGKGSA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=CC(=C1N)Br.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 3 Bromo Pyridin 4 Ylamine Hydrochloride

Direct Synthesis Approaches to 3-Bromo-pyridin-4-ylamine Hydrochloride

Direct and efficient synthesis of the target compound requires precise control over the introduction of both the bromine atom and the amino group onto the pyridine (B92270) scaffold, followed by effective isolation.

Regioselective Bromination Strategies of Pyridine Scaffolds

Achieving regioselective bromination at the C-3 position of a pyridine ring, particularly one bearing an activating amino group at C-4, is a significant synthetic challenge. The electron-donating nature of the amino group typically directs electrophiles to the ortho (C-3 and C-5) and para (relative to the nitrogen, C-4) positions. Direct bromination of 4-aminopyridine (B3432731) often results in di-bromination at the more activated C-2 and C-6 positions. Therefore, specialized strategies are required to achieve the desired 3-bromo substitution pattern.

A modern and highly effective method involves a temporary transformation of the pyridine ring. A ring-opening, halogenation, and ring-closing sequence can convert the pyridine into a series of reactive Zincke imine intermediates. chemrxiv.org This approach changes the electronic nature of the scaffold, allowing for facile and highly regioselective halogenation with reagents like N-bromosuccinimide (NBS) under mild conditions. chemrxiv.org This strategy circumvents the inherent reactivity patterns of the electron-deficient pyridine ring, providing a powerful tool for installing a halogen at the C-3 position. chemrxiv.org

Table 1: Comparison of Regioselective Bromination Strategies

| Method | Reagent/Conditions | Substrate | Outcome | Citation |

|---|---|---|---|---|

| Electrophilic Bromination | Br₂ / H₂SO₄ | Pyridine | 3-Bromopyridine (B30812) (main product) | abertay.ac.uk |

| Zincke Imine Intermediate | 1. N-Tf activation, Ring opening2. N-Bromosuccinimide (NBS)3. NH₄OAc, EtOH, 60 °C | Substituted Pyridines | Highly selective 3-bromination | chemrxiv.org |

| Metal-Halogen Exchange | 1. Directed lithiation (e.g., LTMP)2. Brominating agent (e.g., 1,2-dibromoethane) | Protected Aminopyridine | Site-specific bromination at the lithiated position | nih.gov |

Amination Reactions for Introduction of the 4-Amino Moiety

Once a 3-brominated pyridine scaffold is obtained, the next critical step is the introduction of the amino group at the C-4 position. This is typically accomplished via nucleophilic substitution on a pre-functionalized precursor, such as a 3-bromo-4-halopyridine.

A novel and powerful strategy for this transformation is the base-catalyzed aryl halide isomerization, sometimes referred to as a "halogen dance". rsc.orgrsc.org In this process, a readily available 3-bromopyridine is treated with a strong base, which promotes isomerization to a highly reactive 3,4-pyridyne intermediate. rsc.orgrsc.orgamazonaws.com This intermediate is then trapped in situ by an amine nucleophile. This reaction favors the formation of the 4-substituted product, providing an efficient route to 4-aminopyridines from 3-bromopyridine precursors. rsc.org For example, the 4-amination of 3-bromopyridine with indolines has been shown to proceed on a gram scale with excellent selectivity. rsc.orgamazonaws.com

More traditional methods involve nucleophilic aromatic substitution (SNAr) on a pyridine ring activated by an electron-withdrawing group. For instance, a substrate like 3-bromo-4-nitropyridine (B1272033) N-oxide can undergo nucleophilic substitution with an amine source. nii.ac.jp The nitro group and the N-oxide, which are essential for activating the C-4 position towards attack, are then subsequently reduced to yield the desired 4-amino product. acs.org

Table 2: Selected Amination Methods for 3-Bromopyridines

| Method | Precursor | Reagents | Key Feature | Citation |

|---|---|---|---|---|

| Aryl Halide Isomerization | 3-Bromopyridine | Strong base (e.g., P₄-t-Bu), Amine | Forms a 3,4-pyridyne intermediate, leading to high 4-selectivity. | rsc.orgrsc.orgamazonaws.com |

| Nucleophilic Aromatic Substitution (SNAr) | 3-Bromo-4-nitropyridine N-oxide | Amine, then reduction (e.g., Fe/AcOH) | Requires an activated substrate; multi-step process involving activation and reduction. | nii.ac.jpacs.org |

| Ammonolysis | Polybromopyridines | Ammonia (in water or ethanol) | Classical method; reactivity and regioselectivity depend on solvent and substitution pattern. | researchgate.net |

Salt Formation and Crystallization Techniques for Hydrochloride Isolation

The final step in the synthesis is the conversion of the free base, 3-bromo-pyridin-4-ylamine, into its more stable and handleable hydrochloride salt, followed by purification via crystallization. This is a standard acid-base reaction.

The typical procedure involves dissolving the purified free base in a suitable organic solvent, such as ethanol (B145695), diethyl ether, or 1,4-dioxane. thieme-connect.deumich.edu A solution of hydrogen chloride, either as a gas, a concentrated aqueous solution, or dissolved in an organic solvent (e.g., 4 M HCl in 1,4-dioxane), is then added to the stirred solution. thieme-connect.de The addition of HCl protonates the basic nitrogen atoms of the pyridine ring and the amino group, causing the hydrochloride salt to precipitate out of the solution due to its lower solubility.

In some cases, process optimization is necessary to ensure good yield and purity. For instance, during decarboxylation steps that precede salt formation, the evolution of CO₂ can cause foaming, which can be mitigated by the addition of ethanol. acs.org The resulting solid can then be collected by filtration, washed with a cold solvent to remove residual impurities, and dried. Recrystallization from an appropriate solvent system, such as ethanol-water, can be performed to achieve high purity.

Precursor Chemistry for 3-Bromo-pyridin-4-ylamine Hydrochloride

Synthesis of Related Halogenated Pyridine and Aminopyridine Precursors

The success of the synthetic strategies described above relies heavily on the efficient preparation of key starting materials.

3-Bromopyridine: This fundamental precursor is often synthesized by the direct electrophilic bromination of pyridine. The reaction typically requires harsh conditions, such as heating pyridine with bromine in the presence of fuming sulfuric acid, to overcome the electron-deficient nature of the pyridine ring. abertay.ac.ukgoogle.com

3-Bromo-4-halopyridines: These are valuable intermediates for subsequent amination reactions. One sophisticated route to a related precursor, N-Boc-3-amino-4-bromopyridine, starts from the inexpensive 3-aminopyridine. nih.gov The synthesis involves a sequence of N-protection with a tert-butyloxycarbonyl (Boc) group, followed by directed metalation at the C-4 position using a strong base, and finally quenching the resulting organometallic species with a bromine source like 1,2-dibromoethane. nih.gov

3-Bromo-4-nitropyridine N-oxide: This activated precursor is prepared from 3-bromopyridine through a two-step process involving N-oxidation, often with an agent like hydrogen peroxide, followed by nitration at the 4-position. nii.ac.jpacs.org

Table 3: Synthesis of Key Precursors

| Precursor | Starting Material | Key Reagents | Reaction Type | Citation |

|---|---|---|---|---|

| 3-Bromopyridine | Pyridine | Br₂, H₂SO₄ | Electrophilic Aromatic Substitution | google.com |

| N-Boc-3-amino-4-bromopyridine | 3-Aminopyridine | 1. (Boc)₂O2. Directed metalation (lithiation)3. 1,2-dibromoethane | Protection, Directed Metalation, Halogenation | nih.gov |

| 3-Bromo-4-nitropyridine N-oxide | 3-Bromopyridine | 1. H₂O₂ (or other oxidant)2. HNO₃/H₂SO₄ | N-Oxidation, Nitration | nii.ac.jpacs.org |

Conversion of Other Pyridine Derivatives to the Target Compound

Route optimization often involves strategic functional group interconversions on the pyridine ring.

A key transformation is the reduction of a nitro group to an amine. When a synthetic route employs a nitrated intermediate, such as 3-bromo-4-nitropyridine, the 4-nitro group must be converted to the 4-amino group. This is a standard and high-yielding reaction, commonly achieved through methods like catalytic hydrogenation (e.g., H₂ over Pd/C) or reduction with metals in acidic media, such as iron powder in acetic acid. acs.org This reduction can sometimes be performed concomitantly with the reduction of a pyridine N-oxide. acs.org

Furthermore, the concept of the "halogen dance" represents a powerful method for converting an existing, more accessible pyridine derivative into the desired isomer. rsc.orgrsc.org The ability to isomerize a 3-bromopyridine to a reactive intermediate that can be functionalized at the 4-position is a prime example of route optimization, allowing for the use of readily available starting materials to access a less accessible substitution pattern. amazonaws.com

Catalytic Systems and Reagents for Enhanced Synthesis Efficiency

The synthesis of 3-Bromo-pyridin-4-ylamine and its derivatives is often improved by the use of specific catalytic systems that offer higher yields, milder reaction conditions, and greater selectivity. One prominent method involves the copper-catalyzed amination of bromopyridine derivatives. rsc.orgresearchgate.net An efficient system for this transformation utilizes copper(I) oxide (Cu₂O) as the catalyst, with N,N'-dimethylethylenediamine (DMEDA) as a ligand. rsc.orgresearchgate.net This system effectively catalyzes the reaction between a bromopyridine and aqueous ammonia, operating under relatively mild conditions. researchgate.net

For instance, the amination of 3-bromopyridine can be achieved with high yields using a Cu₂O/DMEDA catalytic system in ethylene (B1197577) glycol as a solvent. rsc.orgresearchgate.net The reaction conditions are typically optimized to balance catalyst loading, temperature, and reaction time to maximize product formation while minimizing side reactions. researchgate.net

Another approach involves palladium-catalyzed reactions, which are widely used for forming carbon-nitrogen bonds. clockss.org For example, the coupling of 3,5-dibromopyridine (B18299) with various amines can be facilitated by palladium catalysts like tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) in combination with phosphine (B1218219) ligands such as racemic-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (rac-BINAP). clockss.org These catalytic systems enable the synthesis of various 3-amino-5-bromopyridine (B85033) derivatives, which are structurally related to the target compound. clockss.org

The choice of reagents is also critical. Direct bromination of 4-aminopyridine can be challenging. A common strategy involves using N-bromosuccinimide (NBS) as the brominating agent in a suitable solvent like carbon tetrachloride, sometimes with a radical initiator such as azobisisobutyronitrile (AIBN). google.com

The following table summarizes representative catalytic systems and reagents used in the synthesis of related aminopyridine structures.

Interactive Table: Catalytic Systems for Aminopyridine Synthesis

| Precursor | Catalyst/Reagent | Ligand/Base | Solvent | Temp. (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 2-Bromopyridine | Cu₂O | DMEDA / K₂CO₃ | Ethylene Glycol | 60 | 92 | rsc.org |

| 3,5-Dibromopyridine | Pd₂(dba)₃ / rac-BINAP | t-BuONa | Toluene | 180 (MW) | 55 | clockss.org |

| 4-Aminopyridine | N-Bromosuccinimide | AIBN | Carbon Tetrachloride | 20 | - | google.com |

| 3-Bromopyridine | Cu₂O | DMEDA / K₂CO₃ | Ethylene Glycol | 100 | High | researchgate.net |

Investigation of Green Chemistry Principles in Synthetic Routes

The integration of green chemistry principles into the synthesis of pyridine derivatives is an area of growing interest, aiming to reduce environmental impact and improve safety. rsc.orgnih.govnumberanalytics.com Key strategies include the use of greener solvents, catalyst-free conditions, microwave-assisted synthesis, and multicomponent reactions to enhance atom economy. bohrium.comresearchgate.net

One significant green approach is the use of alternative reaction media to replace hazardous organic solvents. researchgate.net For example, polyethylene (B3416737) glycol (PEG-400) has been demonstrated as an efficient and green solvent for the three-component synthesis of pyrazolo[3,4-b]pyridine derivatives under catalyst-free conditions. researchgate.net Similarly, aqueous ethanol has been employed as a green solvent for the DBU-catalyzed cyclization to produce imidazo[1,2-a]pyridines. researchgate.net

Microwave-assisted organic synthesis (MAOS) is another cornerstone of green chemistry, often leading to dramatically reduced reaction times, increased yields, and purer products compared to conventional heating methods. clockss.orgnih.gov The synthesis of 3-amino-5-bromopyridine derivatives from 3,5-dibromopyridine and an aliphatic amine has been successfully achieved using microwave heating without the need for metal catalysts or strong bases, which are often required in traditional thermal methods. clockss.org This approach not only accelerates the reaction but also simplifies purification. clockss.org

Multicomponent reactions (MCRs) epitomize the principle of atom economy by combining three or more reactants in a single step to form a complex product, incorporating most or all of the atoms from the starting materials. bohrium.com While specific MCRs for 3-Bromo-pyridin-4-ylamine hydrochloride are not extensively detailed, the broader development of MCRs for pyridine synthesis points to a promising green alternative. nih.govbohrium.com These one-pot procedures reduce waste by minimizing intermediate separation and purification steps. bohrium.com

The following table illustrates the application of green chemistry principles in the synthesis of related pyridine compounds.

Interactive Table: Green Chemistry Approaches in Pyridine Synthesis

| Green Principle | Method/Reagent | Substrate/Reaction | Benefit | Reference |

|---|---|---|---|---|

| Greener Solvent | Polyethylene glycol (PEG-400) | 3-component pyrazolo[3,4-b]pyridine synthesis | Catalyst-free, recyclable solvent | researchgate.net |

| Energy Efficiency | Microwave Irradiation | 3,5-dibromopyridine + Pyrrolidine | Reduced reaction time (30 min vs. hours), higher yield | clockss.org |

| Atom Economy | One-pot, four-component reaction | p-formylphenyl-4-toluenesulfonate + others | High yields (82-94%), reduced waste, short reaction time | nih.gov |

| Safer Reagents | Aqueous Ammonia | Copper-catalyzed amination of bromopyridines | Replaces more hazardous amine sources | rsc.orgresearchgate.net |

| Catalyst-free | Thermal, solvent-free conditions | Annulation of heterocyclic ketene (B1206846) aminals | Avoids transition metals, easy purification | rsc.org |

By focusing on improved catalytic systems and embracing green chemistry principles, the synthesis of 3-Bromo-pyridin-4-ylamine hydrochloride and its analogs can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Chemical Transformations and Derivatization of 3 Bromo Pyridin 4 Ylamine Hydrochloride

Cross-Coupling Reactions Utilizing the Bromo Moiety

The carbon-bromine bond in 3-Bromo-pyridin-4-ylamine serves as a versatile handle for the formation of new carbon-carbon and carbon-nitrogen bonds through various metal-catalyzed cross-coupling reactions. These transformations are fundamental in medicinal chemistry and materials science for the synthesis of novel pyridine-based structures.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of aryl halides. While extensive research has been conducted on the cross-coupling of various bromopyridines, specific examples utilizing 3-Bromo-pyridin-4-ylamine are less common in the literature. However, the general principles of these reactions are applicable.

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. For 3-Bromo-pyridin-4-ylamine, a Suzuki-Miyaura reaction with an arylboronic acid would yield a 3-aryl-pyridin-4-ylamine. The reaction is typically catalyzed by a palladium(0) complex with a phosphine (B1218219) ligand and requires a base. rug.nlnih.gov

Heck Reaction: The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene. researchgate.net The reaction of 3-Bromo-pyridin-4-ylamine with an acrylate ester, for example, would be expected to yield a derivative of 3-(pyridin-4-yl)acrylic acid. These reactions are typically carried out in the presence of a palladium catalyst, a phosphine ligand, and a base. science.govbeilstein-journals.org

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide. The Sonogashira coupling of 3-Bromo-pyridin-4-ylamine with an alkyne would produce a 3-alkynyl-pyridin-4-ylamine. The reaction is generally catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. scirp.orgsemanticscholar.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a method for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine. nih.govwikipedia.org In the context of 3-Bromo-pyridin-4-ylamine, this reaction could be used to introduce a substituted amino group at the 3-position of the pyridine (B92270) ring. The reaction is catalyzed by a palladium complex with a specialized phosphine ligand and requires a strong base. nih.govnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions This table is based on general principles, as specific data for 3-Bromo-pyridin-4-ylamine was limited in the search results.

| Reaction | Coupling Partner | Typical Catalyst System | Expected Product |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-pyridin-4-ylamine |

| Heck | Alkene (e.g., Acrylate) | Pd(OAc)₂, PPh₃, Base (e.g., Et₃N) | 3-Vinyl-pyridin-4-ylamine derivative |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | 3-Alkynyl-pyridin-4-ylamine |

| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | N-Substituted-3-(pyridin-4-yl)amine |

Nickel-Catalyzed and Other Metal-Mediated Coupling Methodologies

Nickel catalysts have emerged as a more economical and, in some cases, more reactive alternative to palladium for cross-coupling reactions. Nickel-catalyzed amination of aryl chlorides has been reported, suggesting that similar transformations could be possible with 3-Bromo-pyridin-4-ylamine. acs.org These reactions often employ a nickel(0) source and a ligand. nih.govchemrxiv.org

Copper-catalyzed reactions, such as the Ullmann condensation, are also a viable option for forming carbon-nitrogen and carbon-oxygen bonds, although they often require harsher reaction conditions than their palladium- or nickel-catalyzed counterparts.

Reactions Involving the Amine Functionality

The primary amino group at the 4-position of the pyridine ring is nucleophilic and can undergo a variety of chemical transformations to introduce new functional groups and build more complex molecular architectures.

Acylation, Alkylation, and Sulfonylation Reactions

Acylation: The amino group of 3-Bromo-pyridin-4-ylamine can be readily acylated using acid chlorides or anhydrides in the presence of a base to form the corresponding amides. For example, reaction with acetic anhydride would yield N-(3-bromo-pyridin-4-yl)acetamide. researchgate.netresearchgate.net

Alkylation: Direct N-alkylation of aminopyridines with alkyl halides can be challenging due to the potential for over-alkylation and reaction at the pyridine nitrogen. A more controlled approach involves a two-step sequence of Boc-protection of the amino group, followed by alkylation and deprotection. An efficient method for the N-alkylation of 3-amino-4-halopyridines has been developed, which involves a one-pot Boc-deprotection/reductive amination protocol. This method has been successfully applied to 3-amino-4-bromopyridine, reacting it with various aldehydes and ketones in the presence of trifluoroacetic acid and a reducing agent to yield a range of N-substituted-3-amino-4-bromopyridines. nih.gov

Sulfonylation: The amino group can also be sulfonated by reacting it with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, to afford the corresponding sulfonamide. researchgate.netresearchgate.net

Table 2: Alkylation of 3-Amino-4-bromopyridine via Reductive Amination nih.gov

| Carbonyl Compound | Product | Yield (%) |

| Benzaldehyde | N-Benzyl-3-amino-4-bromopyridine | 95 |

| 4-Methoxybenzaldehyde | N-(4-Methoxybenzyl)-3-amino-4-bromopyridine | 93 |

| 4-(Trifluoromethyl)benzaldehyde | N-(4-(Trifluoromethyl)benzyl)-3-amino-4-bromopyridine | 91 |

| Cyclohexanecarboxaldehyde | N-(Cyclohexylmethyl)-3-amino-4-bromopyridine | 88 |

Formation of Schiff Bases and Imine Derivatives

The primary amino group of 3-Bromo-pyridin-4-ylamine can undergo condensation with aldehydes and ketones to form Schiff bases or imines. organic-chemistry.orgresearchgate.netsemanticscholar.org This reaction is typically acid-catalyzed and involves the removal of water. The resulting imine can then be further functionalized, for example, by reduction to a secondary amine.

Diazotization and Subsequent Transformations

The amino group of 3-Bromo-pyridin-4-ylamine can be converted to a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). researchgate.net The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent transformations. For example, in a Sandmeyer-type reaction, the diazonium group can be replaced by a variety of nucleophiles, including halides, cyanide, and hydroxyl groups, often with the use of a copper(I) catalyst. scirp.orgacs.orgnih.govnih.gov This provides a powerful method for introducing a wide range of substituents at the 4-position of the 3-bromopyridine (B30812) ring.

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Pyridine Ring System

While classical nucleophilic aromatic substitution (SNAr) on the pyridine ring is typically favored at the 2- and 4-positions, the substitution of the bromine atom at the C-3 position of 3-Bromo-pyridin-4-ylamine can be achieved through modern transition-metal-catalyzed cross-coupling reactions. These methods have largely superseded traditional SNAr for this substrate, which would require harsh conditions, by providing milder and more efficient pathways for the formation of carbon-nitrogen (C-N), carbon-oxygen (C-O), and carbon-sulfur (C-S) bonds.

Prominent among these transformations are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation. wikipedia.orgwikipedia.org The Buchwald-Hartwig reaction utilizes a palladium catalyst with specialized phosphine ligands to couple aryl halides with a wide array of amine nucleophiles, including primary and secondary amines. wikipedia.orgorganic-chemistry.org This reaction is known for its broad substrate scope and tolerance of various functional groups. wikipedia.org The mechanism involves an oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by amine coordination, deprotonation, and reductive elimination to yield the aminated product and regenerate the catalyst. nih.gov

The Ullmann condensation offers a complementary, copper-catalyzed route to form C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often required high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern protocols have been developed that use soluble copper catalysts with ligands, enabling the reactions to proceed under milder conditions. mdpi.com These reactions are effective for coupling aryl halides with alcohols, thiols, and amines. wikipedia.org For 3-Bromo-pyridin-4-ylamine, these catalyzed reactions provide a powerful platform for introducing diverse functionalities at the C-3 position, significantly expanding its synthetic utility.

| Reaction Type | Nucleophile | Catalyst System | Base | Solvent | Product Type |

|---|---|---|---|---|---|

| Buchwald-Hartwig Amination | Primary/Secondary Amine (e.g., Aniline, Morpholine) | Pd₂(dba)₃ / RuPhos or BrettPhos | LiHMDS | Toluene or Dioxane | 3-Amino-pyridin-4-ylamine Derivative |

| Buchwald-Hartwig Amination | Cyclohexane-1,2-diamine | [Pd₂(dba)₃] / (±)-BINAP | NaOBut | Toluene | N,N'-bis(4-aminopyridin-3-yl)cyclohexane-1,2-diamine |

| Ullmann C-N Coupling (Goldberg Reaction) | Amides, Heterocycles (e.g., Imidazole) | CuI / Ligand (e.g., 1,2-Diol) | K₂CO₃ or K₃PO₄ | DMF or DMSO | 3-(Heterocyclyl)-pyridin-4-ylamine Derivative |

| Ullmann C-O Coupling (Ether Synthesis) | Phenols, Alcohols | CuI / Phenanthroline | Cs₂CO₃ | Toluene or Dioxane | 3-Aryloxy/Alkoxy-pyridin-4-ylamine Derivative |

Cyclization Reactions for Fused Heterocyclic Ring Systems

The bifunctional nature of 3-Bromo-pyridin-4-ylamine hydrochloride, possessing both an amino group and a bromo substituent in a 1,2-relationship, makes it an ideal substrate for constructing fused heterocyclic ring systems. These reactions are pivotal in medicinal chemistry as they lead to scaffolds like imidazopyridines and pyridopyrimidines, which are cores of many biologically active molecules. nih.govnih.govresearchgate.net

One common strategy involves the initial conversion of the 3-bromo-4-aminopyridine into a 3,4-diaminopyridine derivative via a nucleophilic substitution reaction. This intermediate can then undergo condensation with various reagents to form fused five- or six-membered rings. For instance, reaction of a 3,4-diaminopyridine with aldehydes or orthoesters can yield imidazo[4,5-c]pyridines. nih.govresearchgate.net The synthesis often proceeds through the formation of a Schiff base followed by an intramolecular cyclization.

Alternatively, the amino group can be acylated or reacted with a suitable building block, followed by an intramolecular cyclization where the nitrogen atom displaces the C-3 bromine. Palladium-catalyzed intramolecular cyclization reactions are particularly effective for this purpose. researchgate.netrsc.org For example, reaction with chloroformamidine hydrochloride can lead to the formation of the pyrido[4,3-d]pyrimidine core, a key step in the synthesis of potential anticancer agents. nih.gov These cyclization strategies provide a modular approach to a wide range of complex heterocyclic structures starting from a relatively simple precursor.

| Starting Material Derivative | Reagents & Conditions | Fused Ring System Formed | Example Core Structure |

|---|---|---|---|

| 3,4-Diaminopyridine | Aldehydes, Na₂S₂O₄ (reductive cyclization) | Imidazo[4,5-c]pyridine | 2-Substituted-1H-imidazo[4,5-c]pyridine |

| 3,4-Diaminopyridine | Triethyl Orthoformate, Ytterbium Triflate | Imidazo[4,5-c]pyridine | 1H-Imidazo[4,5-c]pyridine |

| 3-Amino-2-chloropyridine-4-carboxylate (analogous system) | Chloroformamidine hydrochloride, heat | Pyrido[4,3-d]pyrimidine | 2-Amino-pyrido[4,3-d]pyrimidin-4-ol |

| 3-Bromo-4-aminopyridine | 1. Acylation with an α-haloketone 2. Intramolecular cyclization (e.g., base-mediated) | Pyrrolo[3,2-c]pyridine | Substituted 1H-pyrrolo[3,2-c]pyridine |

| 3-Bromopyridine-4-carbaldehyde (derivative) | Carboxylic Acids, CO, Pd Catalyst, Base | Furo[3,4-c]pyridine | 3-Oxo-1,3-dihydrofuro[3,4-c]pyridin-1-yl alkanoate |

Stereoselective Synthesis of Chiral Derivatives and Analogs

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery. 3-Bromo-pyridin-4-ylamine hydrochloride serves as a valuable scaffold for the stereoselective synthesis of chiral derivatives, primarily through transition-metal-catalyzed asymmetric reactions. The C-3 bromine atom is particularly well-suited for asymmetric cross-coupling reactions, which can generate axially chiral biaryl compounds.

The asymmetric Suzuki-Miyaura cross-coupling is a prominent method for this purpose. rsc.org This reaction involves coupling the 3-bromopyridine moiety with a boronic acid or ester in the presence of a palladium catalyst complexed with a chiral ligand. The choice of chiral ligand, often a sophisticated phosphine like a bridged biphenyl monophosphine, is critical for inducing enantioselectivity in the product. rsc.org This approach has been successfully used to prepare a series of chiral heterocyclic biaryls containing a pyridyl moiety with high enantiomeric excess (ee). rsc.org

Another avenue for introducing chirality is through the asymmetric hydrogenation of unsaturated derivatives of the pyridine core. rsc.org For instance, if the 4-amino group or another part of the molecule is elaborated into a prochiral olefin or imine, it can be stereoselectively reduced using a chiral catalyst, such as those based on rhodium or iridium. nih.govnih.gov These methods allow for the precise installation of stereocenters, transforming the achiral 3-bromo-pyridin-4-ylamine scaffold into complex, single-enantiomer molecules with potential therapeutic applications.

| Reaction Type | Substrate | Chiral Catalyst/Ligand | Reactant | Stereochemical Outcome | Product Type |

|---|---|---|---|---|---|

| Asymmetric Suzuki-Miyaura Coupling | 3-Bromopyridine derivative | Pd(OAc)₂ / Chiral Monophosphine Ligand (e.g., L1) | Arylboronic Acid | Up to 92% ee | Axially Chiral Biaryl Pyridine |

| Asymmetric Hydrogenation | Prochiral Enamide derivative | Rh-PhthalaPhos Complex | H₂ | >95% ee | Chiral Amide Derivative |

| Asymmetric Hydrogenation | Prochiral Imine derivative | Ir-Complex with Chiral Ligand | H₂ | High ee and de | Chiral Amine Derivative |

| Cu-Catalyzed Reductive Coupling | Chiral Allenamide | Cu(OAc)₂ / PCy₃ | N-Alkyl Aldimine (derived from pyridine) | High Diastereoselectivity | Chiral 1,2-Diamino Synthon |

Applications As a Building Block in Complex Chemical Architectures and Functional Materials

Role in the Construction of Advanced Nitrogen-Containing Heterocyclic Systems

The pyridine (B92270) scaffold is a fundamental component of many biologically active compounds and functional materials. rsc.orgnih.gov The ability to construct more complex heterocyclic systems from readily available pyridines like 3-bromo-pyridin-4-ylamine is of significant interest in synthetic chemistry.

Fused pyridine derivatives, where another ring is annulated to the pyridine core, represent a large and important class of heterocyclic compounds with a broad spectrum of biological activities. researchgate.netresearchgate.net 3-Bromo-pyridin-4-ylamine is a key precursor for the synthesis of such systems. For instance, the amino group can participate in condensation reactions with various reagents to form fused rings. One common strategy involves the reaction of aminopyridines with α,β-unsaturated carbonyl compounds or their equivalents to construct fused pyridone or dihydropyridine (B1217469) rings.

Furthermore, the bromine atom can be utilized in intramolecular cyclization reactions to form polycyclic systems. For example, after elaboration of the amino group with a suitable side chain, a palladium-catalyzed intramolecular Heck or Suzuki coupling reaction can be employed to forge a new ring by connecting the side chain to the bromine-bearing carbon of the pyridine ring. This approach allows for the construction of a variety of fused systems, such as pyrido-imidazoles, pyrido-triazoles, and other polycyclic aromatic or non-aromatic structures. The synthesis of imidazo[1,2-a]pyridines, a class of fused pyridines with applications in pharmaceuticals, often proceeds through the cyclization of 2-aminopyridines with α-haloketones. bhu.ac.inrsc.org While not a direct application of 3-bromo-pyridin-4-ylamine, this highlights a common strategy for forming fused pyridine systems that can be adapted.

A notable example is the synthesis of imidazo[4,5-c]pyridines, which can be achieved through the C-N coupling of 4-amino-3-bromopyridine (B79700) with amines like benzylamine. scispace.com

Table 1: Examples of Fused Pyridine Systems Derived from Aminopyridines

| Fused System | General Synthetic Strategy | Potential Application |

| Imidazo[4,5-c]pyridines | C-N coupling of 4-amino-3-bromopyridine with amines. scispace.com | Pharmaceutical scaffolds |

| Pyrido[2,3-d]pyrimidines | Condensation reactions with appropriate precursors. researchgate.net | Biologically active compounds |

| Pyrazolo[3,4-b]pyridines | Reaction of aminopyrazoles with aldehydes and acyl acetonitriles. researchgate.net | Pharmaceutical industries |

| Thiazolo[4,5-b]pyridines | Cyclization reactions involving a thiazole (B1198619) ring precursor. researchgate.net | Anti-inflammatory and antimicrobial agents |

A scaffold in medicinal chemistry refers to the core structure of a molecule to which various substituents can be attached to create a library of compounds for biological screening. nih.govmdpi.comaccscience.com The development of novel scaffolds is crucial for exploring new areas of chemical space and identifying new drug leads. whiterose.ac.uk 3-Bromo-pyridin-4-ylamine is an excellent starting point for the creation of new pyridine-based scaffolds due to its dual functionality.

The bromine atom allows for the introduction of a wide variety of substituents at the 3-position via cross-coupling reactions such as the Suzuki, Stille, Sonogashira, and Buchwald-Hartwig reactions. nih.gov These reactions enable the formation of C-C, C-O, C-N, and C-S bonds, thereby allowing for the attachment of diverse aryl, alkyl, and other functional groups. The amino group at the 4-position can be acylated, alkylated, or used as a directing group for further functionalization of the pyridine ring.

For example, a library of novel pyridine derivatives was synthesized via a palladium-catalyzed Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids. nih.gov This demonstrates the utility of bromo-aminopyridines in generating diverse molecular scaffolds.

Table 2: Cross-Coupling Reactions for Scaffold Development

| Reaction | Catalyst | Bond Formed | Introduced Group |

| Suzuki Coupling | Palladium | C-C | Aryl, Vinyl, Alkyl |

| Stille Coupling | Palladium | C-C | Aryl, Vinyl, Alkyl |

| Sonogashira Coupling | Palladium/Copper | C-C (alkyne) | Alkynyl |

| Buchwald-Hartwig Amination | Palladium | C-N | Arylamino, Alkylamino |

| Heck Reaction | Palladium | C-C (alkene) | Alkenyl |

Precursor in the Synthesis of Bioactive Molecules and Pharmaceutical Intermediates

The pyridine ring is a common feature in many approved drugs and biologically active compounds. rsc.orgnih.govbeilstein-journals.org The ability of 3-bromo-pyridin-4-ylamine to serve as a versatile intermediate makes it highly valuable in the pharmaceutical and agrochemical industries.

The synthesis of new drug candidates is a complex process that often relies on the availability of versatile building blocks. figshare.comresearchgate.net 3-Bromo-pyridin-4-ylamine serves as a key intermediate in the synthesis of a variety of pharmaceuticals. chemimpex.comsigmaaldrich.comchemimpex.com It is particularly useful in the development of drugs targeting neurological disorders.

The compound's structure allows for its incorporation into larger molecules that can interact with specific biological targets. For example, the aminopyridine moiety is a known pharmacophore that can interact with ion channels and enzymes. The bromine atom provides a site for further chemical modification to optimize the compound's potency, selectivity, and pharmacokinetic properties. A study on the synthesis of 1-(fluorobenzyl)-4-amino-1H-1,2,3-triazolo[4,5-c]pyridines as anticonvulsant agents highlights the importance of functionalized aminopyridines in drug discovery. researchgate.net

In one instance, aminopyridines were identified as potent, irreversible inhibitors of myeloperoxidase (MPO), an enzyme implicated in inflammatory diseases. nih.gov This discovery underscores the potential of aminopyridine-based compounds in developing new therapeutics.

The principles of molecular design that apply to pharmaceuticals are also relevant to the development of modern agrochemicals. researchgate.net 3-Bromo-pyridin-4-ylamine and related compounds are used in the formulation of agrochemicals, contributing to the development of more effective and environmentally benign herbicides and pesticides. chemimpex.comnetascientific.comguidechem.com The pyridine ring is a common structural motif in many successful agrochemicals. researchgate.net

The ability to introduce various functional groups onto the pyridine ring of 3-bromo-pyridin-4-ylamine allows for the fine-tuning of the molecule's biological activity against specific pests or weeds. For instance, the synthesis of novel pyridine-based derivatives for agrochemical applications often involves the modification of a core pyridine structure. researchgate.net

Furthermore, 3-bromo-pyridin-4-ylamine serves as an intermediate in the synthesis of specialty chemicals, which are low-volume, high-value chemicals with specific applications. chembuyersguide.comlookchem.com These can include dyes, electronic materials, and other performance chemicals.

Contribution to the Development of Novel Organic Materials and Functional Compounds

Beyond its applications in the life sciences, 3-bromo-pyridin-4-ylamine is a valuable precursor for the synthesis of novel organic materials with interesting electronic and optical properties.

As an intermediate, 3-bromo-pyridin-4-ylamine can be used in the synthesis of monomers for conductive polymers or small molecules for organic light-emitting diodes (OLEDs) and photovoltaic devices. google.com The pyridine ring, being an electron-deficient system, can be incorporated into donor-acceptor architectures that are common in organic electronic materials. The bromine atom allows for the facile introduction of this building block into larger conjugated systems via cross-coupling reactions. For example, 4-aminopyridine (B3432731) hydrochloride has been used to control the crystallization of tin halide perovskites for indoor photovoltaic applications. researchgate.net

In the field of corrosion inhibition, pyridine derivatives have shown excellent anti-corrosive effects due to their ability to chelate with metals. researchgate.netresearchgate.net The presence of heteroatoms like nitrogen and the π-electron system of the pyridine ring allow these molecules to adsorb onto metal surfaces and form a protective layer. Computational studies have been used to predict the corrosion inhibition potential of various pyridine derivatives. eurjchem.comscispace.com While direct studies on 3-bromo-pyridin-4-ylamine as a corrosion inhibitor are not prevalent, its derivatives could potentially be synthesized and evaluated for this purpose.

Spectroscopic and Advanced Analytical Methodologies for Research on 3 Bromo Pyridin 4 Ylamine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 3-Bromo-pyridin-4-ylamine hydrochloride. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, a detailed picture of the molecular framework can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum of 3-Bromo-pyridin-4-ylamine hydrochloride provides critical information about the number of different types of protons, their chemical environment, and their connectivity. In a typical solvent like DMSO-d₆, the aromatic protons of the pyridine (B92270) ring would exhibit distinct chemical shifts. The proton at position 2 (H-2), being adjacent to the nitrogen atom, is expected to be the most deshielded and appear at the lowest field. The proton at position 6 (H-6) would also be deshielded by the nitrogen, while the proton at position 5 (H-5) would be influenced by both the bromine and the amino group. The amine protons (-NH₂) would likely appear as a broad singlet, and its chemical shift can be concentration and temperature-dependent. The hydrochloride salt formation would lead to the protonation of the pyridine nitrogen, further influencing the chemical shifts of the ring protons, generally causing a downfield shift compared to the free base.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom in 3-Bromo-pyridin-4-ylamine hydrochloride will give rise to a distinct signal. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms. The carbon atom bonded to the bromine (C-3) would be significantly affected. Similarly, the carbon atom attached to the amino group (C-4) and the carbons adjacent to the nitrogen atom (C-2 and C-6) will have characteristic chemical shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-pyridin-4-ylamine Moiety

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 | 8.0 - 8.5 | - |

| H-5 | 6.8 - 7.2 | - |

| H-6 | 8.2 - 8.7 | - |

| NH₂ | Variable (broad) | - |

| C-2 | - | 150 - 155 |

| C-3 | - | 110 - 115 |

| C-4 | - | 145 - 150 |

| C-5 | - | 115 - 120 |

| C-6 | - | 152 - 157 |

Note: These are estimated chemical shift ranges and can vary based on solvent and experimental conditions.

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For 3-Bromo-pyridin-4-ylamine hydrochloride, COSY would show correlations between adjacent protons on the pyridine ring, for instance, between H-5 and H-6. This helps in tracing the connectivity of the proton spin systems.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. Each cross-peak in an HSQC spectrum links a proton signal to the signal of the carbon it is attached to. This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for identifying long-range (typically 2-3 bond) correlations between protons and carbons. For example, the H-2 proton would show a correlation to C-3 and C-4, and the H-6 proton would show correlations to C-4 and C-5. These correlations are instrumental in piecing together the molecular structure and confirming the substitution pattern on the pyridine ring.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical mass spectrum of 3-Bromo-pyridin-4-ylamine, the molecular ion peak (M⁺) would be observed. Due to the presence of bromine, a characteristic isotopic pattern would be visible for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern can also provide structural information. Common fragmentation pathways for pyridine derivatives involve the loss of small molecules or radicals from the ring or substituents.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the exact molecular formula of the compound, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass.

Interactive Data Table: Expected Mass Spectrometric Data for 3-Bromo-pyridin-4-ylamine

| Ion | Expected m/z (for ⁷⁹Br) | Expected m/z (for ⁸¹Br) | Technique | Information Provided |

| [M]⁺ | 172.96 | 174.96 | MS | Molecular weight and isotopic pattern of Bromine |

| [M+H]⁺ | 173.97 | 175.97 | HRMS (ESI) | Exact mass for molecular formula confirmation |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are essential for separating components of a mixture, thereby allowing for the assessment of purity and the monitoring of reaction progress.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like 3-Bromo-pyridin-4-ylamine hydrochloride.

Purity Assessment: A typical HPLC method would utilize a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous buffer (often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape for the basic analyte) and an organic solvent such as acetonitrile or methanol. A gradient elution may be employed to ensure the separation of the main compound from any impurities. Detection is commonly performed using a UV detector, set at a wavelength where the compound exhibits strong absorbance. The purity is determined by the relative area of the main peak compared to the total area of all peaks in the chromatogram.

Reaction Monitoring: HPLC can be used to monitor the progress of a reaction involving 3-Bromo-pyridin-4-ylamine hydrochloride by taking small aliquots from the reaction mixture at different time points and analyzing them. The disappearance of starting materials and the appearance of the product can be tracked to determine the reaction's endpoint.

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. For pyridine and its derivatives, GC is a common analytical method cdc.gov. While the hydrochloride salt itself is non-volatile, the free base, 3-Bromo-pyridin-4-ylamine, could potentially be analyzed by GC after neutralization and extraction.

Purity Assessment: A GC method would typically involve a capillary column with a suitable stationary phase (e.g., a polar phase for a polar analyte). The sample, dissolved in a volatile solvent, is injected into the heated injection port, where it vaporizes and is carried through the column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the stationary phase and the mobile gas phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS provides both retention time information for quantification and mass spectral data for identification of the compound and any impurities.

Reaction Monitoring: Similar to HPLC, GC can be used to monitor reactions where the reactants and products are amenable to GC analysis. This allows for the optimization of reaction conditions and the determination of reaction completion.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques that provide detailed information about the vibrational modes of a molecule. These vibrations are specific to the types of chemical bonds and the arrangement of atoms, making these methods ideal for functional group identification. For 3-Bromo-pyridin-4-ylamine hydrochloride, the spectra are expected to exhibit characteristic bands corresponding to the pyridine ring, the amino group, and the carbon-bromine bond.

The vibrational modes of the pyridine ring are of particular interest. The position of the substituents (bromo at C3 and amino at C4) influences the electronic distribution within the ring, leading to shifts in the characteristic ring stretching and bending vibrations. In related aminopyridine compounds, theoretical and experimental studies have provided a basis for assigning these complex vibrational modes. For instance, a study on 3-aminopyridine and 3,4-diaminopyridine utilized density functional theory (DFT) calculations to interpret their vibrational spectra, offering a framework for analyzing similar substituted pyridines. nih.gov

The amino group (-NH2) gives rise to distinct vibrational bands. The N-H stretching vibrations are typically observed in the high-frequency region of the IR spectrum, usually between 3300 and 3500 cm⁻¹. The scissoring, wagging, and twisting modes of the -NH2 group appear at lower frequencies. In the hydrochloride salt, the protonation of the pyridine nitrogen or the amino group will lead to the appearance of N-H⁺ stretching and bending vibrations, which can be distinguished from the vibrations of the neutral amine.

Raman spectroscopy provides complementary information to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a molecule during a vibration, Raman scattering depends on a change in the polarizability. This often results in different vibrational modes being more prominent in each technique. For instance, symmetric vibrations that might be weak in the IR spectrum can be strong in the Raman spectrum.

The table below summarizes the expected characteristic vibrational frequencies for 3-Bromo-pyridin-4-ylamine hydrochloride based on data from related compounds such as 3-aminopyridine, 4-aminopyridine (B3432731), and 3-bromopyridine (B30812). nih.govnih.gov

| Functional Group/Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| N-H Stretching (Amino Group) | 3300 - 3500 | Asymmetric and symmetric stretches. |

| N-H⁺ Stretching (Pyridinium) | 2800 - 3200 | Broad bands due to hydrogen bonding. |

| C-H Stretching (Pyridine Ring) | 3000 - 3100 | Aromatic C-H stretches. |

| C=C, C=N Ring Stretching | 1400 - 1650 | Multiple bands characteristic of the pyridine ring. |

| N-H Bending (Amino Group) | 1580 - 1650 | Scissoring motion. |

| C-N Stretching | 1250 - 1350 | |

| C-Br Stretching | 500 - 700 | |

| Ring Bending/Deformation | 600 - 1000 | Out-of-plane and in-plane ring deformations. |

This table presents expected ranges based on analogous compounds and general spectroscopic principles.

X-ray Crystallography for Definitive Solid-State Structure Determination of Derivatives

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of 3-Bromo-pyridin-4-ylamine hydrochloride derivatives.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, creating a unique diffraction pattern. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed, from which the atomic positions are determined.

For derivatives of 3-Bromo-pyridin-4-ylamine hydrochloride, X-ray crystallography can reveal several key structural features. The protonation site, whether on the pyridine ring nitrogen or the exocyclic amino group, can be definitively identified by locating the hydrogen atom or by analyzing the bond lengths and angles within the pyridinium ring.

Furthermore, the solid-state packing of the molecules is dictated by a variety of intermolecular forces. In the case of 3-Bromo-pyridin-4-ylamine hydrochloride derivatives, hydrogen bonding is expected to play a dominant role. The pyridinium N-H and the amino N-H groups can act as hydrogen bond donors, while the chloride anion and the nitrogen atoms can act as acceptors. These interactions can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For example, in the crystal structure of 4-aminopyridinium thiocyanate–4-aminopyridine, extensive N—H⋯N and N—H⋯S hydrogen bonds create a complex three-dimensional network. nih.gov

The presence of the bromine atom also introduces the possibility of halogen bonding, a non-covalent interaction where the electrophilic region of the bromine atom interacts with a nucleophilic species. This can further influence the crystal packing.

The table below outlines the type of structural information that can be obtained from X-ray crystallography of a hypothetical derivative of 3-Bromo-pyridin-4-ylamine hydrochloride.

| Structural Parameter | Information Obtained | Significance |

| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-Br, C-C). | Confirms the covalent structure and can indicate bond order and electronic effects. |

| Bond Angles | Angles between three connected atoms (e.g., C-N-H, C-C-C). | Defines the geometry around each atom and the overall molecular conformation. |

| Torsion Angles | Dihedral angles describing the rotation around a bond. | Determines the three-dimensional shape and conformation of the molecule. |

| Intermolecular Interactions | Distances and angles of hydrogen bonds, halogen bonds, and π-π stacking. | Elucidates the forces governing the crystal packing and solid-state properties. |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Characterizes the crystal system and space group. |

This table is illustrative of the data obtainable from a single-crystal X-ray diffraction experiment.

Theoretical and Computational Chemistry Studies of 3 Bromo Pyridin 4 Ylamine Hydrochloride and Its Reactivity

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Predictions

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 3-Bromo-pyridin-4-ylamine hydrochloride, DFT calculations can elucidate its fundamental chemical properties. By optimizing the molecular geometry, DFT methods can predict bond lengths, bond angles, and dihedral angles. Furthermore, these calculations provide insights into the molecule's electronic distribution and reactivity.

Frontier Molecular Orbital Theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com For pyridine (B92270) derivatives, the HOMO is often located over the pyridine ring and substituents, while the LUMO is typically distributed over the electron-deficient ring. In a related compound, 3-bromo-2-hydroxypyridine, DFT calculations showed the HOMO energy to be -7.467 eV and the LUMO energy to be -0.682 eV, resulting in an energy gap of 6.785 eV. mdpi.com This relatively large energy gap indicates high kinetic stability. irjweb.commdpi.com Similar calculations for 3-Bromo-pyridin-4-ylamine hydrochloride would provide specific values to quantify its reactivity.

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.95 | Represents the ability to donate an electron. |

| LUMO | -1.25 | Represents the ability to accept an electron. |

Note: The values in this table are illustrative and based on typical DFT results for similar brominated pyridine derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map displays regions of different electrostatic potential on the electron density surface.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are susceptible to electrophilic attack. For 3-Bromo-pyridin-4-ylamine hydrochloride, these regions are expected around the nitrogen atom of the pyridine ring and the nitrogen of the amine group due to the lone pairs of electrons.

Blue Regions: Indicate positive electrostatic potential, electron-deficient, and are prone to nucleophilic attack. These areas would likely be found around the hydrogen atoms of the amine group and the hydrogen attached to the pyridine ring.

Green Regions: Represent neutral or near-zero potential.

This analysis helps in understanding intermolecular interactions, such as hydrogen bonding, and provides a guide for predicting reaction sites. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 3-Bromo-pyridin-4-ylamine hydrochloride, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as a solvent or a biological receptor. nih.gov

By simulating the molecule's trajectory, researchers can identify stable conformations and the energy barriers between them. When studying the interaction of a ligand with a protein, MD simulations can reveal the stability of the binding pose, the key intermolecular interactions (e.g., hydrogen bonds, van der Waals forces), and the role of solvent molecules. figshare.comresearchgate.net For example, simulations of pyridine derivatives binding to lysine-specific demethylase 1 have shown that electrostatic interactions are a major driving force for binding and identified key amino acid residues involved in the interaction. figshare.com Such simulations could be employed to study how 3-Bromo-pyridin-4-ylamine hydrochloride or its derivatives might bind to a specific biological target.

Quantum Chemical Calculations for Reaction Mechanism Elucidation and Transition State Analysis

Quantum chemical calculations are instrumental in elucidating the detailed mechanisms of chemical reactions. These calculations can map out the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them.

For 3-Bromo-pyridin-4-ylamine hydrochloride, these methods can be used to study various reactions, such as nucleophilic aromatic substitution at the bromine-bearing carbon or Suzuki cross-coupling reactions. mdpi.comresearchgate.net By calculating the activation energies, one can predict the feasibility and rate of a reaction. Transition state analysis provides the geometry of the highest-energy point along the reaction coordinate, offering a snapshot of the bond-breaking and bond-forming processes. These theoretical investigations can complement experimental studies by providing a deeper understanding of the reaction pathways and helping to optimize reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Studies for Derived Bioactive Scaffolds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. rroij.com If derivatives of 3-Bromo-pyridin-4-ylamine hydrochloride are synthesized and tested for a specific biological activity (e.g., antimicrobial or anticancer), QSAR models can be developed to guide the design of more potent analogs. nih.gov

In a QSAR study, various molecular descriptors are calculated for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), topological (e.g., connectivity indices), or steric (e.g., molecular volume). nih.gov Statistical methods like multiple linear regression (MLR) or partial least squares (PLS) are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.gov The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For example, QSAR studies on pyridine derivatives have successfully identified key structural features responsible for their antimicrobial activity. nih.govresearchgate.net

Table 2: Example of Descriptors Used in a Hypothetical QSAR Model

| Compound | Biological Activity (pIC50) | Total Energy (Te) | Wiener Index (W) | Dipole Moment (Debye) |

|---|---|---|---|---|

| Derivative 1 | 5.2 | -1850.4 | 450 | 2.1 |

| Derivative 2 | 5.8 | -1925.7 | 482 | 2.5 |

| Derivative 3 | 4.9 | -1833.1 | 435 | 1.9 |

Note: This table presents hypothetical data to illustrate the types of descriptors and activity data used in a QSAR study.

Future Perspectives and Emerging Research Directions for 3 Bromo Pyridin 4 Ylamine Hydrochloride

Development of Novel and Sustainable Synthetic Strategies

The traditional synthesis of brominated pyridines often involves multi-step procedures that may utilize harsh reagents and produce significant waste. chemicalbook.comgoogle.com Future research is increasingly focused on developing more efficient, cost-effective, and environmentally benign synthetic routes.

Key areas of development include:

Catalytic C-H Bromination: A major goal is the development of methods for the direct, regioselective bromination of 4-aminopyridine (B3432731). This would eliminate the need for pre-functionalization and reduce the number of synthetic steps. Research into transition-metal catalysis or photoredox catalysis could provide pathways to achieve this transformation under mild conditions.

Flow Chemistry: The use of continuous flow reactors offers significant advantages over batch processing, including improved safety, better heat and mass transfer, and the potential for automation. Developing a continuous flow synthesis for 3-Bromo-pyridin-4-ylamine and its derivatives would enhance scalability and reproducibility.

Green Solvents and Reagents: Future synthetic strategies will emphasize the replacement of hazardous solvents and reagents with more sustainable alternatives. This includes the exploration of bio-based solvents, ionic liquids, or even solvent-free reaction conditions. Similarly, moving from stoichiometric brominating agents to catalytic systems that use bromide salts as the bromine source is a key objective.

| Synthetic Strategy | Traditional Approach | Future Sustainable Approach |

| Starting Material | Multi-step synthesis from pyridine (B92270) or substituted precursors. google.com | Direct C-H functionalization of simpler, abundant precursors. |

| Reagents | Use of stoichiometric, often harsh, brominating agents. | Catalytic systems with recyclable catalysts and greener bromine sources. |

| Solvents | Often relies on volatile and hazardous organic solvents. | Use of green solvents (e.g., water, bio-solvents) or solvent-free conditions. |

| Process | Batch processing with potential for scalability issues. | Continuous flow synthesis for improved control, safety, and scalability. |

Exploration of Untapped Reaction Pathways and Catalytic Systems

The reactivity of 3-Bromo-pyridin-4-ylamine hydrochloride is dominated by transformations involving the C-Br bond and the amino group. However, there remains significant potential to explore novel reaction pathways.

Emerging research directions involve:

Advanced Cross-Coupling Reactions: While Suzuki and Buchwald-Hartwig couplings are established methods for functionalizing aryl halides, research continues to develop more robust and versatile catalytic systems. wikipedia.orgmdpi.com Future work will likely focus on catalysts that are more active at lower temperatures, tolerant of a wider range of functional groups, and capable of mediating novel transformations, such as C-N, C-O, and C-S bond formations. researchgate.netnih.gov

Photoredox and Electrocatalysis: These modern synthetic techniques use light or electricity to drive chemical reactions under exceptionally mild conditions. Applying these methods to 3-Bromo-pyridin-4-ylamine could unlock new reaction pathways that are inaccessible through traditional thermal methods, such as radical-based functionalizations.

Dual-Site Functionalization: Developing methodologies that can selectively functionalize both the C-Br bond and the amino group in a single or sequential operation is a significant challenge. This would enable the rapid construction of molecular complexity from a simple starting material.

Expansion of Applications in New Interdisciplinary Fields

The structural motifs present in 3-Bromo-pyridin-4-ylamine are found in numerous biologically active molecules and functional materials. This suggests that the compound and its derivatives have significant potential in various interdisciplinary fields.

Potential new applications include:

Medicinal Chemistry: As a scaffold, it can be used to synthesize libraries of compounds for drug discovery. Its structure is suitable for developing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and agents targeting infectious diseases. chemimpex.com

Materials Science: The pyridine ring's electronic properties make it an attractive component for organic electronics. Derivatives could be explored for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. chemimpex.com

Agrochemicals: Nitrogen-containing heterocyclic compounds are a cornerstone of the agrochemical industry. New derivatives could be synthesized and screened for potential herbicidal, fungicidal, or insecticidal activity.

Integration with High-Throughput Experimentation and Automated Synthesis Platforms

The discovery of new reactions and the optimization of existing ones can be significantly accelerated through modern automation. High-Throughput Experimentation (HTE) allows for the rapid screening of thousands of reaction conditions in parallel. scienceintheclassroom.org

The integration of HTE with the chemistry of 3-Bromo-pyridin-4-ylamine hydrochloride will be crucial for:

Rapid Catalyst and Ligand Screening: Automated platforms can quickly identify the optimal catalyst, ligand, base, and solvent combination for a specific cross-coupling reaction, a process that would be prohibitively time-consuming using traditional methods. scienceintheclassroom.orgresearchgate.net

Reaction Optimization: HTE can be used to build detailed models of how different variables affect reaction yield and selectivity, leading to highly optimized and robust synthetic procedures.

Accelerated Discovery: By enabling the rapid exploration of chemical space, automated synthesis platforms can accelerate the discovery of new derivatives with desired properties for applications in medicine, materials, or agriculture. chemrxiv.org

| Parameter | Traditional Experimentation | High-Throughput Experimentation (HTE) |

| Scale | Milligram to gram scale | Nanomole to micromole scale |

| Number of Reactions | One to a few at a time | Hundreds to thousands in parallel. scienceintheclassroom.org |

| Time for Optimization | Weeks to months | Days |

| Data Generation | Sparse data points | Large, comprehensive datasets for modeling |

Advanced Mechanistic Studies to Understand Reactivity and Selectivity

A deep understanding of reaction mechanisms is fundamental to developing more efficient and selective synthetic methods. For a molecule like 3-Bromo-pyridin-4-ylamine, where multiple reactive sites exist, understanding the factors that govern reactivity is paramount.

Future mechanistic studies will likely employ a combination of advanced techniques:

Computational Chemistry: Density Functional Theory (DFT) calculations can provide valuable insights into reaction pathways, transition state energies, and the roles of catalysts and reagents. mdpi.com This can help predict reactivity and guide experimental design.

In-situ Spectroscopy: Techniques such as ReactIR and in-situ NMR allow chemists to monitor reactions in real-time, providing data on the formation and consumption of intermediates and helping to elucidate complex reaction networks.

Kinetics Studies: Detailed kinetic analysis can unravel the individual steps of a catalytic cycle or reaction sequence, identifying the rate-determining step and providing a basis for rational optimization. Studies on related reactions, such as the unexpected nitro-group migration observed during the synthesis of precursors, highlight the importance of mechanistic investigation to control product outcomes. clockss.orgsemanticscholar.orgresearchgate.net

By focusing on these emerging research directions, the scientific community can unlock the full potential of 3-Bromo-pyridin-4-ylamine hydrochloride as a key building block for the next generation of pharmaceuticals, functional materials, and other valuable chemical products.

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-pyridin-4-ylamine HCl, and how do reaction conditions influence yield?

Methodological Answer: this compound is typically synthesized via nucleophilic substitution or catalytic bromination of pyridine derivatives. For example:

- Bromination of 4-aminopyridine using bromine or N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., HCl) to introduce the bromine atom at the 3-position .

- Direct substitution of a leaving group (e.g., nitro or hydroxyl) in 3-substituted pyridines using HBr or NaBr in the presence of a catalyst (e.g., CuBr).

Critical Considerations:

- Temperature control (0–5°C) minimizes side reactions like over-bromination.

- Solvent choice (e.g., dichloromethane or THF) affects reaction efficiency.

- Post-synthesis neutralization with HCl yields the hydrochloride salt.

Q. How can the purity of this compound be validated, and what analytical methods are most effective?

Methodological Answer: Purity validation requires a combination of techniques:

- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm) to resolve impurities (e.g., unreacted 4-aminopyridine) .

- 1H/13C NMR : Confirm structural integrity by analyzing aromatic proton signals (δ 7.2–8.5 ppm for pyridine ring) and absence of extraneous peaks .

- Elemental Analysis : Verify Br and N content (±0.3% deviation from theoretical values) .

Data Contradiction Note:

While GC is effective for related bromopyridines (e.g., 3-Bromo-4-methylpyridine ), HPLC is preferred for polar amine-containing derivatives like this compound due to better resolution.

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of bromination in 4-aminopyridine derivatives?

Methodological Answer: Regioselectivity is governed by electronic and steric factors:

- Electronic Effects : The electron-donating amino group at the 4-position activates the ortho (3-position) and para (5-position) sites for electrophilic bromination. DFT calculations show higher electron density at the 3-position, favoring bromination there .

- Steric Effects : Bulky substituents (e.g., methyl groups) at adjacent positions can redirect bromination to less hindered sites.

Experimental Validation:

- Competitive Bromination Studies : Compare reactivity of 4-aminopyridine vs. 4-methylpyridine derivatives to isolate electronic/steric contributions.

- Isotopic Labeling : Use deuterated substrates to track kinetic isotope effects in bromination pathways.

Q. How does this compound serve as a precursor in medicinal chemistry, and what are its key derivatization pathways?

Methodological Answer: The compound is a versatile intermediate for:

- Kinase Inhibitors : Coupling with heterocyclic moieties (e.g., pyrazoles or oxadiazoles) via Suzuki-Miyaura cross-coupling to target ATP-binding pockets .